N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions often require controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
Scientific Research Applications
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides: These compounds share a similar core structure and exhibit comparable biological activities.
N,6-Diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides: These compounds also contain a thioxo group and have been studied for their antimicrobial properties.
Uniqueness
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and biological activity. These substituents can significantly influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C16H9F4N3O2S |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H9F4N3O2S/c17-10-5-6-12-11(7-10)14(25)23(15(26)21-12)22-13(24)8-1-3-9(4-2-8)16(18,19)20/h1-7H,(H,21,26)(H,22,24) |
InChI Key |
XZRREJRSYSIBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C=CC(=C3)F)NC2=S)C(F)(F)F |
Origin of Product |
United States |
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